4,4'-Bis(dimethylamino)thiobenzophenone
Overview
Description
4,4’-Bis(dimethylamino)thiobenzophenone, also known as Michler’s thioketone, is an organic compound with the molecular formula C17H20N2S. It is a thioketone derivative of benzophenone and is characterized by the presence of two dimethylamino groups attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Bis(dimethylamino)thiobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4,4’-bis(dimethylamino)benzophenone with sulfur. The reaction is typically carried out in the presence of a solvent such as chloroform or ethanol, and the product is purified by recrystallization from hot ethanol or by trituration with chloroform followed by filtration and washing with hot ethanol .
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis(dimethylamino)thiobenzophenone may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(dimethylamino)thiobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone group to a thioether.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Bis(dimethylamino)thiobenzophenone has several scientific research applications:
Chemistry: It is used as a reagent for the spectrophotometric determination of metals such as mercury and palladium.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(dimethylamino)thiobenzophenone involves its interaction with metal ions. The compound forms complexes with metals such as mercury and palladium, which can be detected spectrophotometrically. The dimethylamino groups and the thioketone moiety play crucial roles in the complexation process, enhancing the compound’s sensitivity and selectivity for specific metal ions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone:
4,4’-Bis(diethylamino)benzophenone: A derivative with diethylamino groups instead of dimethylamino groups.
4,4’-Dimethoxybenzophenone: A benzophenone derivative with methoxy groups instead of dimethylamino groups.
Uniqueness
4,4’-Bis(dimethylamino)thiobenzophenone is unique due to its thioketone group, which imparts distinct chemical and physical properties. This group enhances its ability to form complexes with metal ions, making it a valuable reagent in analytical chemistry .
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]methanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJUTFTRXYQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061633 | |
Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |
Source | EPA DSSTox | |
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Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4,4'-Bis(dimethylamino)thiobenzophenone | |
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CAS No. |
1226-46-6 | |
Record name | 4,4′-Bis(dimethylamino)thiobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thio-michler's ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226466 | |
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Record name | Michler's thione | |
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Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |
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Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bis(dimethylamino)thiobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.602 | |
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Record name | MICHLER'S THIOKETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27X4MS4EV | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Michler's thione?
A1: Michler's thione has the molecular formula C17H20N2S and a molecular weight of 284.43 g/mol. []
Q2: What are the key spectroscopic features of Michler's thione?
A2: MT displays a characteristic absorption maximum (λmax) at 574 nm in its complexed form with mercury. [] In its uncomplexed form, it exhibits a strong absorption band in the visible region attributed to the n-π* transition of the thiocarbonyl group (C=S). []
Q3: How does the choice of solvent affect the photophysical properties of Michler's thione?
A3: The energy gap between the S2 and S1 excited states of MT, denoted as ΔE(S2-S1), decreases in polar solvents, affecting its fluorescence yield. [] Additionally, hydrogen bonding and interactions with protic solvents influence the lifetime of the S1 state. []
Q4: What is the significance of Michler's thione's interaction with cellulose?
A4: Studies indicate that MT binds to polar sites on cellulose, and its triplet state exhibits a wider distribution of decay constants on cellulose compared to β-cyclodextrin. This suggests multiple binding orientations and locations on the polysaccharide. []
Q5: How is Michler's thione employed in polymerization reactions?
A5: MT serves as a mediating agent in thioketone-mediated free radical polymerization (TKMP). It forms a stable radical adduct with propagating polymer chains, controlling the polymerization process. [, ]
Q6: How do different initiators influence Michler's thione-mediated polymerization?
A6: The use of different thermally decomposing initiators, such as 2,2′-azoisobutyronitrile (AIBN) and azobis(cyclohexanecarbonitrile), in TKMP leads to variations in the observed polymeric product spectrum. []
Q7: Have computational methods been employed to study Michler's thione?
A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the optimized structures of potential reaction products involving Michler's thione. []
Q8: What is the impact of structural modifications on Michler's thione's reactivity?
A8: Replacing the sulfur atom in Michler's ketone with selenium yields the corresponding selenoketone. This modification significantly alters the compound's reactivity, influencing its photophysical and chemical properties.
Q9: How does Michler's thione react with thioketones?
A9: Depending on the reaction conditions and the nature of the silylene employed, MT can undergo [1+2]-cycloaddition reactions with silylenes to form silathiacyclopropanes containing a three-membered SiCS ring. [, ]
Q10: What analytical techniques are employed to study Michler's thione and its reactions?
A10: Several techniques are utilized, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Ionization Mass Spectrometry (EIMS), elemental analysis, and single-crystal X-ray structural analysis. [, ] Electrospray ionization mass spectrometry has also been used to analyze polymeric products from TKMP. []
Q11: Can Michler's thione be used for metal detection?
A11: Yes, MT acts as a chromogenic reagent, forming colored complexes with various metal ions. This property is utilized in spectrophotometric methods for detecting metals like gold, palladium, and mercury. [, , , , ]
Q12: Is there information available regarding the environmental fate of Michler's thione?
A12: While specific details on its environmental degradation are limited in the provided research, the potential for photodegradation of MT coatings has been observed. [] This highlights the need for further investigation into its environmental impact and mitigation strategies.
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